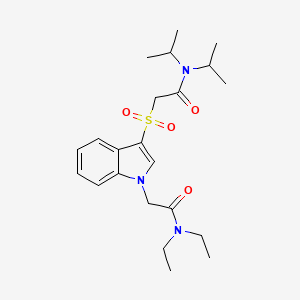

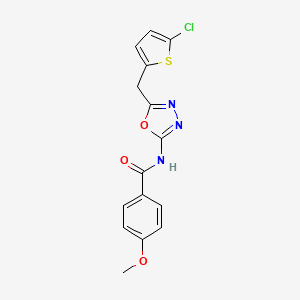

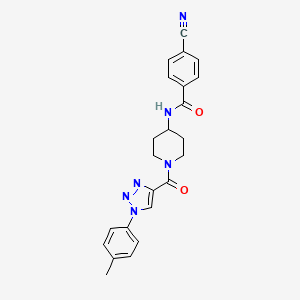

![molecular formula C21H19N3O2S B2506677 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251625-84-9](/img/structure/B2506677.png)

9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a derivative of thiazolo[5,4-f]quinazolin-9(8H)-one, which is a scaffold that has been extensively studied due to its potential bioactivity. The structure of this compound suggests that it could be of interest in the field of medicinal chemistry, particularly in the development of kinase inhibitors that may be relevant in the treatment of diseases such as Alzheimer's.

Synthesis Analysis

The synthesis of related thiazoloquinazolinone derivatives has been achieved through methods such as the Hügershoff reaction or Cu-catalyzed intramolecular C-S bond formation, as described in the first paper . These methods have been optimized to be performed on a multigram scale, indicating the potential for large-scale synthesis of such compounds. The second paper discusses a Pd-catalyzed and copper-assisted regioselective sequential C2 and C7 arylation of thiazoloquinazolinone, which could potentially be applied to the synthesis of the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of thiazoloquinazolinone derivatives is characterized by the presence of a thiazoloquinazolinone core, which is a bicyclic system containing nitrogen and sulfur atoms. This core is crucial for the biological activity of these compounds. The specific compound mentioned would also contain a tetrahydroisoquinoline moiety, which could influence its binding properties and overall bioactivity.

Chemical Reactions Analysis

The chemical reactivity of thiazoloquinazolinone derivatives typically involves the functionalization of the core structure, as seen in the sequential C2 and C7 arylation . This type of chemical modification can significantly alter the pharmacological properties of the compound, potentially leading to the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that such properties would be influenced by the presence of the thiazoloquinazolinone core and the tetrahydroisoquinoline group. These properties include solubility, melting point, and stability, which are important for the development of a drug candidate.

Aplicaciones Científicas De Investigación

Tuning of Chemo- and Regioselectivities in Syntheses

- Chemoselective Syntheses : A study detailed the chemoselective synthesis of various pyrazoloquinolinones and pyrazoloquinazolinones from 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes, highlighting the versatility of these compounds in chemical synthesis and potential applications in developing novel pharmaceuticals (Chebanov et al., 2008).

Antimicrobial Activity

- Antibacterial Compounds : A series of novel quinazolinone derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antibacterial agents (Appani et al., 2016).

Labeling and Synthesis Techniques

- Carbon-14 Labeling : The synthesis of carbon-14 labeled 4-aminoquinazolines and quinazolin-4 (3H)-ones for potential use in pharmacokinetic studies, highlighting their application in understanding drug distribution and metabolism (Saemian et al., 2009).

Anticonvulsant Activity

- Schiff Bases as Anticonvulsants : Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4-(3H)-ones showed significant anticonvulsant activity, underscoring the therapeutic potential of quinazolinone derivatives in epilepsy treatment (Paneersalvam et al., 2010).

Antitumor Agents

- Potent Antitumor Agents : Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of quinazolinone derivatives as antitumor agents (Jiang et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one, also known as 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one or STL135594, is a derivative of 1,2,3,4-tetrahydroisoquinoline . This class of compounds is known to interact with various targets, including enzymes and receptors, and play a role in a multitude of biological activities .

Mode of Action

It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

1,2,3,4-tetrahydroisoquinoline derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The pharmacokinetic behavior of similar compounds has been investigated .

Result of Action

Given the known biological activities of 1,2,3,4-tetrahydroisoquinoline derivatives, it is likely that this compound could have significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

9-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c25-19(23-10-8-14-4-1-2-5-16(14)13-23)15-6-7-17-18(12-15)22-21-24(20(17)26)9-3-11-27-21/h1-2,4-7,12H,3,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSKFIMMUVOTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4)N=C2SC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

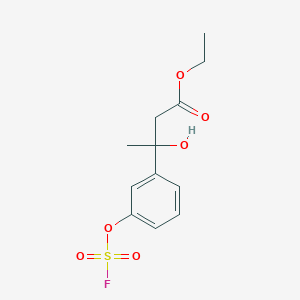

![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)

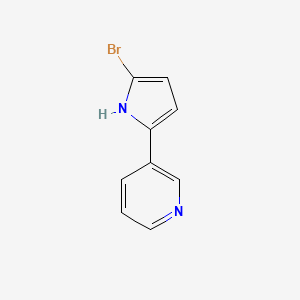

![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)

![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)

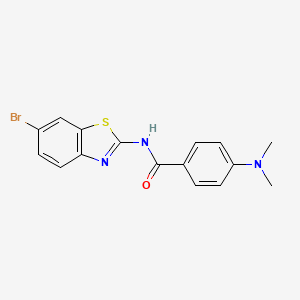

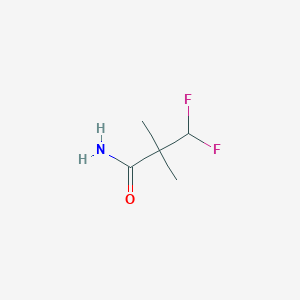

![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)